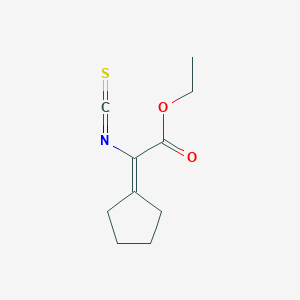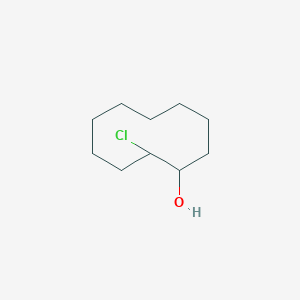
2-Chlorocyclodecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorocyclodecan-1-ol is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclodecane ring with a chlorine atom and a hydroxyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclodecan-1-ol typically involves the chlorination of cyclodecanol. One common method is the reaction of cyclodecanol with thionyl chloride (SOCl2) under reflux conditions, which results in the formation of this compound. The reaction is as follows:
Cyclodecanol+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-Chlorocyclodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The chlorine atom can be reduced to form cyclodecanol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclodecanone or cyclodecanal.
Reduction: Cyclodecanol.
Substitution: 2-Hydroxycyclodecan-1-ol or 2-Aminocyclodecan-1-ol.
科学的研究の応用
2-Chlorocyclodecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.
作用機序
The mechanism of action of 2-Chlorocyclodecan-1-ol involves its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, while the chlorine atom can participate in halogen bonding. These interactions can alter membrane fluidity and permeability, affecting cellular processes.
類似化合物との比較
Similar Compounds
Cyclodecanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromocyclodecan-1-ol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
Cyclodecanone: An oxidized form of cyclodecanol, lacking the hydroxyl group.
Uniqueness
2-Chlorocyclodecan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclodecane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
特性
CAS番号 |
51776-94-4 |
|---|---|
分子式 |
C10H19ClO |
分子量 |
190.71 g/mol |
IUPAC名 |
2-chlorocyclodecan-1-ol |
InChI |
InChI=1S/C10H19ClO/c11-9-7-5-3-1-2-4-6-8-10(9)12/h9-10,12H,1-8H2 |
InChIキー |
AYKLLSJDALNICZ-UHFFFAOYSA-N |
正規SMILES |
C1CCCCC(C(CCC1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


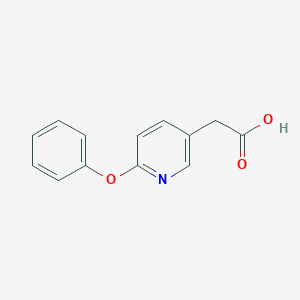
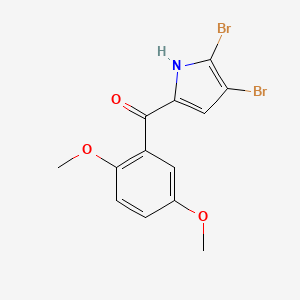
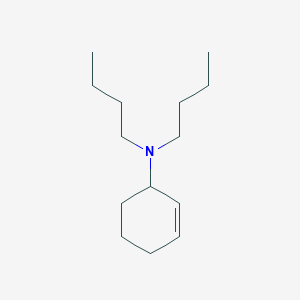
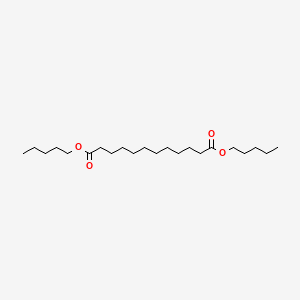

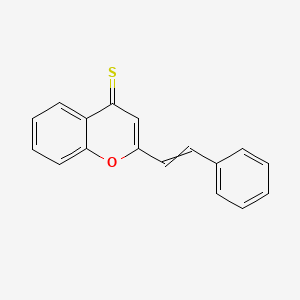

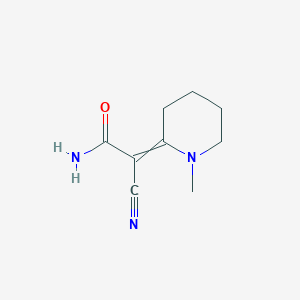
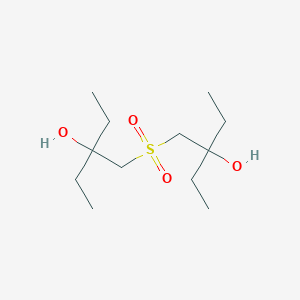
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)
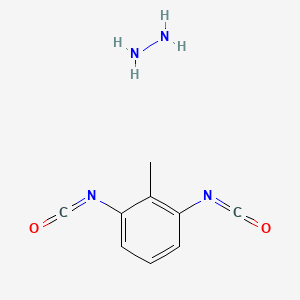

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
